molecular formula C8H9BF3K B13325712 Potassium (3,5-dimethylphenyl)trifluoroborate CAS No. 929626-19-7

Potassium (3,5-dimethylphenyl)trifluoroborate

Cat. No.: B13325712
CAS No.: 929626-19-7
M. Wt: 212.06 g/mol
InChI Key: LEJKDJXQAFWEDJ-UHFFFAOYSA-N
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Description

Potassium (3,5-dimethylphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (3,5-dimethylphenyl)trifluoroborate can be synthesized through the reaction of 3,5-dimethylphenylboronic acid with potassium bifluoride. The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, followed by heating to facilitate the formation of the trifluoroborate salt .

Industrial Production Methods: Industrial production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Potassium (3,5-dimethylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the coupling reaction .

Mechanism of Action

The mechanism of action of potassium (3,5-dimethylphenyl)trifluoroborate in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: Potassium (3,5-dimethylphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other organoboron reagents .

Properties

CAS No.

929626-19-7

Molecular Formula

C8H9BF3K

Molecular Weight

212.06 g/mol

IUPAC Name

potassium;(3,5-dimethylphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3.K/c1-6-3-7(2)5-8(4-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1

InChI Key

LEJKDJXQAFWEDJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)C)C)(F)(F)F.[K+]

Origin of Product

United States

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